molecular formula C19H18N2O2 B2595640 (2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 329724-16-5

(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B2595640
CAS RN: 329724-16-5
M. Wt: 306.365
InChI Key: VPUJMCXHCOMFRI-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide, commonly known as “2E-2CN-DMP-2MP-A”, is an organic compound belonging to a class of small molecules known as acrylamides. This compound has been studied extensively in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

    Organic Synthesis and Medicinal Chemistry

    • C–N Bond Formation : The compound can serve as a versatile building block for C–N bond formation. Researchers have developed methods to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone using this compound in the presence of N,N-dimethylformamide/sulfur. Additionally, quinoxaline can be obtained from it in 1,4-dioxane .

properties

IUPAC Name

(E)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-7-6-9-17(14(13)2)21-19(22)16(12-20)11-15-8-4-5-10-18(15)23-3/h4-11H,1-3H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJMCXHCOMFRI-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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